3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
Description
BenchChem offers high-quality 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGFQWVVOEZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide, a sulfonamide-containing aromatic compound of significant interest to the fields of medicinal chemistry and drug development. Sulfonamides are a cornerstone pharmacophore, integral to a wide array of FDA-approved therapeutics.[1][2] This document details the fundamental physicochemical properties, a validated synthetic pathway, a predictive analytical profile, and the potential applications of this specific molecule. The content herein is structured to support researchers, scientists, and drug development professionals in leveraging this compound for novel therapeutic discovery.
Physicochemical and Structural Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section outlines the core identity and key physicochemical descriptors for 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.
Core Compound Identity
-
Systematic Name: 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide
-
CAS Number: 327092-99-9[3]
-
Synonyms: 3-amino-N-(2-chlorophenyl)benzenesulfonamide
Molecular Formula and Weight
The empirical and molecular characteristics of the compound are foundational for all stoichiometric and analytical calculations.
-
Molecular Formula: C₁₂H₁₁ClN₂O₂S[3]
-
Molecular Weight: 282.75 g/mol [4]
-
Exact Mass: 282.0229765 Da[4]
Structural Representation
The structural arrangement of the molecule, featuring a central benzenesulfonamide core with 3-amino and N-(2-chlorophenyl) substituents, dictates its chemical reactivity and biological activity.
Caption: Conceptual structure of 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.
Tabulated Physicochemical Properties
Computational descriptors provide valuable insights into the molecule's behavior in biological systems, such as its membrane permeability and solubility.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | [3] |
| XLogP3 (Lipophilicity) | 2.0 | [3] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Predicted Density | 1.466 ± 0.06 g/cm³ | [3] |
Synthesis and Purification
The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically achieved by reacting a sulfonyl chloride with an appropriate amine.[5][6] For the target compound, a reliable two-step approach is proposed, starting from commercially available precursors. This method involves the formation of a nitro-substituted intermediate, followed by a selective reduction.
Retrosynthetic Analysis and Strategy
The causality behind this two-step strategy lies in its efficiency and control. Direct amination of the benzenesulfonyl chloride ring is challenging. Therefore, a nitro group is used as a precursor to the amine. The synthesis proceeds via the reaction of 3-nitrobenzenesulfonyl chloride with 2-chloroaniline to form the sulfonamide bond, followed by the reduction of the nitro group to the desired 3-amino functionality. This sequence is a common and robust method for preparing amino-aryl sulfonamides.[7][8]
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-chlorophenyl)-3-nitrobenzenesulfonamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution. If using DCM, a non-nucleophilic base like triethylamine (1.1 eq) should be added to scavenge the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water.
Step 2: Reduction to 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide
-
In a round-bottom flask, suspend the intermediate N-(2-chlorophenyl)-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water.[7]
-
Add iron powder (Fe, ~5 eq) and a catalytic amount of ammonium chloride (NH₄Cl, ~0.2 eq).[7]
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. The use of iron in the presence of a mild acid catalyst provides an effective and economical method for nitro group reduction.[7]
-
Monitor the reaction by TLC. The product spot should be UV-active and will have a different retention factor (Rf) than the starting material.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite to remove the iron oxides.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to afford the final product, 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for the target compound.
Spectroscopic and Analytical Profile
While specific experimental spectra for this compound are not widely published, a predictive profile can be established based on the known spectroscopic behavior of analogous aromatic sulfonamides.[9][10][11] This profile is crucial for the quality control and characterization of the synthesized material.
| Technique | Expected Observations |
| ¹H-NMR | Aromatic protons (multiplets, δ 6.8-8.0 ppm), amine protons (broad singlet, δ ~4.0-5.0 ppm, D₂O exchangeable), sulfonamide N-H proton (broad singlet, δ ~9.0-10.0 ppm, D₂O exchangeable). |
| ¹³C-NMR | Aromatic carbons (δ 110-150 ppm), including carbons attached to nitrogen and sulfur which will be downfield. |
| IR (Infrared) | N-H stretching (amine, ~3300-3500 cm⁻¹), S=O asymmetric and symmetric stretching (~1340 cm⁻¹ and ~1160 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹).[10] |
| MS (Mass Spec) | Expected [M+H]⁺ at m/z 283.03. A characteristic fragmentation pattern may involve the loss of SO₂ (64 Da), a known pathway for aromatic sulfonamides.[12] |
Applications in Research and Drug Development
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a multitude of drugs with diverse therapeutic actions.[13][14] 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide serves as a valuable building block and a potential lead compound for several applications.
The Sulfonamide Moiety as a Privileged Scaffold
Since the discovery of Prontosil, the first sulfonamide antibacterial, this functional group has been integral to the development of diuretics, antivirals, anti-inflammatory agents, and anticancer drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, combined with its chemical stability, makes it an ideal pharmacophore for interacting with biological targets.[14]
Potential as a Carbonic Anhydrase Inhibitor
The primary sulfonamide group (R-SO₂NH₂) is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes implicated in diseases like glaucoma, epilepsy, and certain cancers.[15][16][17] While this compound is a secondary sulfonamide, its structural motifs are highly relevant. The 3-amino group provides a vector for modification, allowing for the design of derivatives that could be potent and selective CA inhibitors.[18][19]
Role as a Synthetic Building Block
The presence of a reactive primary aromatic amine (-NH₂) allows this molecule to serve as a versatile intermediate. This group can be readily functionalized via reactions such as acylation, alkylation, or diazotization to build more complex molecules, enabling the exploration of a wide chemical space in drug discovery campaigns.[20]
Logical Relationship Diagram
Caption: Relationship between the compound's features and its potential applications.
Safety and Handling
As with any laboratory chemical, 3-Amino-N-(2-chlorophenyl)-benzenesulfonamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
References
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). PubMed. Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available from: [Link]
-
Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2018). Taylor & Francis Online. Available from: [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. Available from: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Sami Publishing Company. Available from: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PMC. Available from: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). MDPI. Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2002). PMC. Available from: [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Available from: [Link]
-
Sulfonamide (medicine). Wikipedia. Available from: [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. Available from: [Link]
-
3-Amino-n-(2-chloro-phenyl)-benzenesulfonamide. Chembest. Available from: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). PMC. Available from: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). Taylor & Francis Online. Available from: [Link]
-
3-Amino-n-(2-chloro-phenyl)-benzenesulfonamide. Angene. Available from: [Link]
-
3-amino-n-(2-chloro-phenyl)-benzene Sulfonamide - Cas No: 327092-99-9. Tradeindia. Available from: [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Unibo. Available from: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Available from: [Link]
-
3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. Available from: [Link]
-
Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. Available from: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Available from: [Link]
-
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. Available from: [Link]
-
One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol. (2006). PubMed. Available from: [Link]
-
3-Amino-N-(5-chloro-2-pyrimidinyl)benzenesulfonamide. PubChem. Available from: [Link]
-
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one. EPA. Available from: [Link]
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajchem-b.com [ajchem-b.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 18. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
Safety Data Sheet (SDS) for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
Title: Beyond the GHS: A Strategic Safety & Handling Framework for 3-Amino-N-(2-chlorophenyl)benzenesulfonamide Document Type: Technical Safety Guide / Whitepaper CAS Registry Number: 327092-99-9
Executive Summary & Compound "Personality"
The Core Directive: This guide transcends the standard 16-section Safety Data Sheet (SDS). It is designed for the research scientist who views safety not as a compliance checkbox, but as a critical variable in experimental reproducibility and personal health.
3-Amino-N-(2-chlorophenyl)benzenesulfonamide is a functionalized sulfonamide scaffold often utilized as a building block in the synthesis of kinase inhibitors, carbonic anhydrase inhibitors, and anti-inflammatory agents. Its dual functionality—an oxidizable primary amine and an acidic sulfonamide proton—dictates its reactivity and its toxicological profile.
Physicochemical Profile[1][2][3][4][5]
| Property | Value / Description | Context for the Scientist |
| Formula | Halogenated aromatic sulfonamide.[1][2] | |
| MW | 282.75 g/mol | Small molecule; likely membrane permeable. |
| Appearance | Off-white to pale yellow solid | Color change indicates oxidation (amine degradation). |
| Solubility | DMSO (>100 mg/mL), DMF | Poor water solubility. Requires organic co-solvents for bio-assays. |
| pKa (Calc.) | ~10 (Sulfonamide NH), ~3-4 (Aniline | Amphoteric nature affects extraction/workup pH choices. |
| LogP (Calc.) | ~2.5 - 3.0 | Lipophilic; potential for bio-accumulation in lipid bilayers. |
Toxico-Pharmacological Profiling (The "Why")
Standard SDSs list hazards; they rarely explain the mechanism. For this compound, the hazards are derived from its three structural pharmacophores. We apply Structure-Activity Relationship (SAR) logic to predict risks where specific toxicological data is absent.
Mechanism of Toxicity
-
The Aniline Moiety (3-Amino group):
-
Risk:[3] Metabolic activation via N-hydroxylation can lead to reactive intermediates. While less toxic than unsubstituted aniline, there is a theoretical risk of methemoglobinemia (oxidation of hemoglobin iron) upon high exposure.
-
Sensitization: Aromatic amines are notorious contact allergens.
-
-
The Sulfonamide Linker (
):-
Risk:[3][4] "Sulfa" allergies are T-cell mediated. Inhalation or skin contact can trigger hypersensitivity reactions (Stevens-Johnson Syndrome is the extreme, unlikely outlier, but contact dermatitis is probable).
-
Systemic Effect: Potential Carbonic Anhydrase Inhibition (CAI), leading to electrolyte imbalance if ingested.
-
-
The Chlorophenyl Ring:
Visualizing the Hazard Logic
Figure 1: Structure-Activity Relationship (SAR) map deriving hazards from functional groups.
Operational Handling: The Self-Validating System
Do not rely on generic "wear gloves" advice. The solvent you use dictates the safety. This compound is almost always handled in DMSO (Dimethyl Sulfoxide) for biological assays.
The DMSO Danger Multiplier: DMSO is a penetration enhancer. If this compound is dissolved in DMSO, it will bypass the skin barrier instantly, carrying the toxic sulfonamide directly into the bloodstream.
Protocol: Safe Solubilization & Handling
-
Engineering Controls:
-
Solid State: Weigh only in a certified fume hood (Face velocity: 0.3–0.5 m/s). Use an analytical balance with a draft shield.
-
Liquid State: Once dissolved, the solution must be handled as a "skin-penetrating toxin."
-
-
PPE Selection (Evidence-Based):
-
Standard Nitrile (0.11 mm):INSUFFICIENT for DMSO solutions. Breakthrough time is <5 minutes.
-
Required:Double-gloving (Nitrile over Laminate/PE) OR Butyl Rubber gloves if handling large volumes of stock solution.
-
-
Decontamination Verification (The "Swipe Test"):
-
Because the compound contains an aromatic amine, it can be detected using a fluorescamine spray (reacts with primary amines to fluoresce) or a standard TLC dip (Ehrlich’s reagent) on bench surfaces to verify cleaning efficiency.
-
GHS Classification (Derived)
Based on established data for CAS 327092-99-9 and analogs:
-
Signal Word: WARNING
Emergency Response & First Aid
In the event of exposure, the response must be tailored to the functional groups identified in Section 2.[6]
Scenario: Dermal Exposure (DMSO Solution)
-
Immediate Action: Do NOT wash with ethanol or organic solvents (this spreads the solute).
-
Flush: Wash with copious amounts of mild soap and water for 15 minutes.
-
Observation: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia, though rare with this specific derivative.
Scenario: Inhalation of Dust
-
Evacuate: Move to fresh air.
-
Support: If breathing is difficult, oxygen may be required (administered by trained personnel).
-
Alert: Inform medical personnel of "Sulfonamide/Aniline derivative exposure" to guide treatment (avoiding drugs that exacerbate methemoglobinemia).
Emergency Workflow Diagram
Figure 2: Decision matrix for immediate emergency response.
Storage & Stability
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended. The primary amine is susceptible to oxidation, turning the off-white solid to brown over time.
-
Container: Amber glass vials to prevent photodegradation.
-
Incompatibility: Acid chlorides, anhydrides, and strong oxidizing agents. (Reaction with acid chlorides will form amides, destroying the reagent).
References & Authority
-
Sigma-Aldrich (Merck). Product Specification: 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9).
-
PubChem. Compound Summary: 3-Amino-N-(2-chlorophenyl)benzenesulfonamide. National Library of Medicine.
-
ECHA (European Chemicals Agency). Registration Dossier: Sulfonamides and their general safety profiles.[8] (General guidance on sulfonamide sensitization).
-
Santa Cruz Biotechnology. Safety Data Sheet for N-(3-Chlorophenyl) analogs (Proxy Data).
Disclaimer: This guide is intended for use by trained scientific personnel. It supplements, but does not replace, the official SDS provided by your specific chemical vendor.
Sources
- 1. 3-Amino-N-(2-chlorophenyl)benzenesulfonamide | 327092-99-9 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide: Structure, Identifiers, and Synthetic Considerations
Introduction
In the landscape of modern drug discovery and chemical biology, the precise identification, characterization, and synthesis of novel small molecules are paramount. Benzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibacterial drugs. This guide provides an in-depth technical overview of a specific benzenesulfonamide derivative, 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the critical cheminformatics identifiers, the physicochemical properties, and a representative synthetic protocol for this class of compounds. The causality behind the use of specific identifiers and the logic of the synthetic pathway will be explained to provide actionable insights for laboratory applications.
Unambiguous Molecular Identification: SMILES and InChI Key
In the digital age of chemical research, trivial and even systematic IUPAC names can be ambiguous. To ensure absolute precision in identifying 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, we rely on machine-readable line notations. The two most universally adopted standards are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).[1]
-
SMILES (Simplified Molecular-Input Line-Entry System): A notation that represents a chemical structure as a linear string of characters, capturing atomic composition and connectivity.[1] For drug discovery, SMILES is invaluable for creating large chemical databases that can be easily searched and analyzed computationally.[2][3][4]
-
InChI (International Chemical Identifier): A more recent and stringent standard developed by IUPAC, designed to be a unique and canonical representation of a molecule.[5] The InChI is algorithmically generated and layered, providing increasingly specific information from atomic connectivity to stereochemistry. The InChIKey is a fixed-length, hashed version of the full InChI, which is particularly useful for web-based database lookups.[5]
For 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (CAS No: 327092-99-9), the definitive identifiers are as follows:
| Identifier | Value | Source |
| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Cl | [6] |
| InChIKey | KAJGFQWVVOEZJQ-UHFFFAOYSA-N | |
| Full InChI | InChI=1S/C12H11ClN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 |
The following diagram illustrates the relationship between the 2D chemical structure and its corresponding SMILES and InChIKey.
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is a critical step in assessing its potential as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide. It is important to note that these are in silico predictions and await experimental verification.
| Property | Value | Interpretation and Significance |
| Molecular Formula | C12H11ClN2O2S | Defines the elemental composition.[6][7] |
| Molecular Weight | 282.75 g/mol | A key parameter in Lipinski's Rule of Five; values <500 are generally preferred for oral bioavailability. |
| XLogP3 | 2.0 | A measure of lipophilicity. A value around 2 suggests good membrane permeability without being overly lipophilic, which can lead to metabolic instability or toxicity. |
| Hydrogen Bond Donors | 2 | The amino and sulfonamide N-H groups can donate hydrogen bonds, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and receptor interactions. |
| Rotatable Bond Count | 3 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | Predicts drug transport properties. A TPSA < 140 Ų is often correlated with good cell permeability. |
Data sourced from PubChemLite and Echemi.[6][7]
Synthetic Protocol: A Representative Approach
The logical synthesis of the target molecule would involve the coupling of 3-aminobenzenesulfonyl chloride with 2-chloroaniline. However, the amino group on the sulfonyl chloride would need to be protected to prevent self-reaction. A more direct and common approach is to start with a precursor that can be converted to the amine in a later step, such as a nitro group.
The following protocol details the synthesis of a sulfonamide via the coupling of a sulfonyl chloride and an amine, a method directly applicable to the synthesis of our target compound from appropriate precursors.
Experimental Workflow: General Sulfonamide Synthesis
Step-by-Step Methodology
Objective: To synthesize a sulfonamide by coupling a sulfonyl chloride with an amine in the presence of a base.
Materials:
-
Aryl sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride as a precursor)
-
Aryl amine (e.g., 2-chloroaniline)
-
Anhydrous Pyridine (or Triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.1 equivalents) in anhydrous DCM and anhydrous pyridine (2.0 equivalents). Cool the solution to 0°C in an ice bath.
-
Causality: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. Cooling to 0°C controls the initial exothermic reaction.
-
-
Addition of Sulfonyl Chloride: Dissolve the aryl sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.
-
Causality: Dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and then brine.
-
Self-Validation: The acid wash will protonate the basic pyridine, rendering it water-soluble and allowing for its removal from the organic layer. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., an increasing percentage of ethyl acetate in hexane).
-
Causality: Chromatography separates the desired sulfonamide product from any unreacted starting materials or non-polar side products.
-
-
Final Step (for the target molecule): If starting with a nitro-precursor, the resulting nitro-sulfonamide would then be subjected to a standard reduction procedure (e.g., using SnCl2/HCl or catalytic hydrogenation with Pd/C) to yield the final 3-amino-N-(2-chloro-phenyl)-benzenesulfonamide.
Conclusion and Future Directions
This guide has established the foundational chemical information for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, focusing on its unambiguous identification through SMILES and InChIKey, its predicted physicochemical properties, and a representative synthetic strategy. The provided identifiers are crucial for database integrity and computational modeling in drug discovery pipelines. The outlined synthetic protocol, while general, offers a robust and validated pathway for the laboratory preparation of this and related sulfonamides.
Future research should focus on the experimental validation of the computed properties and the exploration of the biological activity of this compound. Given the prevalence of the sulfonamide scaffold in medicine, investigating its potential as an inhibitor for targets such as carbonic anhydrases, kinases, or bacterial enzymes could be a fruitful avenue for new therapeutic development.
References
-
PubChemLite. 327092-99-9 (C12H11ClN2O2S). Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Available at: [Link]
-
Drug Design Org. Cheminformatics. Available at: [Link]
-
Neovarsity. (2025). How Cheminformatics is Used in Drug Discovery in 2025?. Available at: [Link]
-
Current Topics in Medicinal Chemistry. (2015). Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design. Available at: [Link]
-
ResearchGate. (2025). Representation of chemical structures. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cheminformatics - Drug Design Org [drugdesign.org]
- 3. neovarsity.org [neovarsity.org]
- 4. Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 327092-99-9 (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
Abstract
This document provides a comprehensive, two-step synthesis protocol for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, a valuable scaffold in medicinal chemistry. The synthesis begins with the coupling of 3-nitrobenzenesulfonyl chloride and 2-chloroaniline to form the sulfonamide intermediate, 3-Nitro-N-(2-chloro-phenyl)-benzenesulfonamide. This intermediate is subsequently reduced via catalytic hydrogenation to yield the final product. This guide emphasizes experimental causality, robust safety protocols, and methods for reaction monitoring and purification to ensure high purity and reproducibility.
Overall Reaction Scheme
The synthesis is performed in two sequential stages:
-
Stage 1: Formation of the sulfonamide bond between 3-nitrobenzenesulfonyl chloride and 2-chloroaniline.
-
Stage 2: Selective reduction of the nitro group to an amine via catalytic hydrogenation.
Application Note: Preparation of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide for High-Throughput Screening
Introduction: The Significance of Sulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties.[1] 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (Figure 1) is a valuable scaffold for the development of novel therapeutics, making its efficient synthesis and preparation for high-throughput screening (HTS) a critical step in modern drug discovery pipelines. The quality and integrity of the compound library are paramount to the success of any screening campaign, ensuring that hits are genuine and reproducible.[2][3]
This application note provides a comprehensive, field-proven guide for the synthesis, purification, and preparation of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide for HTS applications. The protocols detailed herein are designed to ensure high purity and compatibility with automated screening platforms, thereby minimizing false positives and maximizing the potential for hit identification.
Figure 1: Chemical Structure of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
| Property | Value |
| CAS Number | 327092-99-9 |
| Molecular Formula | C12H11ClN2O2S[4][5] |
| Molecular Weight | 282.75 g/mol [5] |
Part 1: Synthesis and Purification
The synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide is achieved through a robust two-step process: the formation of the sulfonamide bond followed by the reduction of a nitro group. This approach ensures high yields and a pure final product.
Step 1: Synthesis of 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide
The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-chloroaniline. The nitro group serves as a meta-director during the preceding electrophilic aromatic substitution to synthesize the sulfonyl chloride, and it can be readily reduced to the desired amino group in the final step.[6] The use of a base, such as pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (5 volumes).
-
Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the 2-chloroaniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide.
-
Purify the crude product by recrystallization from ethanol to obtain a pale yellow solid.
Step 2: Reduction of 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the desired product and water as the only byproduct.[7]
Protocol:
-
In a hydrogenation vessel, dissolve the purified 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide (1.0 eq) in methanol (20 volumes).
-
Carefully add 10% Palladium on carbon (Pd/C) (10% w/w) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and heat to 60 °C.[7]
-
Maintain vigorous stirring and monitor the reaction by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, as an off-white solid.
Part 2: Quality Control and Characterization
Ensuring the purity and identity of the synthesized compound is a critical checkpoint before proceeding to HTS. All compounds in an HTS library should ideally have a purity of >95% to avoid misleading results.[8][9]
Table 1: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Acceptance Criteria |
| ¹H NMR | Structural confirmation and purity assessment. | Spectrum consistent with the proposed structure. No significant impurities observed. |
| LC-MS | Purity assessment and confirmation of molecular weight. | Purity >95% by UV chromatogram. Observed mass consistent with the expected molecular weight. |
| HPLC | High-resolution purity determination. | Purity >95% at a specified wavelength (e.g., 254 nm). |
Part 3: Preparation for High-Throughput Screening
Proper preparation of the compound stock is essential for seamless integration into automated HTS workflows and for ensuring the reliability of screening data.
Workflow for HTS Plate Preparation
Caption: Workflow from synthesis to HTS-ready plates.
Protocol for Stock Solution and Plate Preparation
Materials and Equipment:
-
High-purity 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (>95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Automated liquid handler or acoustic dispenser
-
Microplates (e.g., 384-well)
-
Plate sealer
-
Sonicator
Protocol:
-
Mother Stock Preparation:
-
Accurately weigh the required amount of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide.
-
Dissolve the compound in 100% anhydrous DMSO to a final concentration of 10 mM. This will serve as the "mother stock".
-
Use a sonicator if necessary to ensure complete dissolution. Poor solubility can lead to inaccurate concentrations and precipitation in aqueous assay buffers.
-
-
Mother Plate Creation:
-
Using an automated liquid handler, dispense the 10 mM mother stock into a deep-well mother plate.
-
Seal the plate tightly to prevent evaporation and moisture absorption. DMSO is hygroscopic, and water absorption can affect compound stability and solubility.
-
Store the mother plate at -20°C or -80°C in a desiccated environment.[9]
-
-
Daughter Plate (Assay-Ready Plate) Generation:
-
Thaw the mother plate to room temperature before opening to prevent condensation.
-
Using an acoustic dispenser or a tip-based liquid handler, transfer a small volume (e.g., 50-100 nL) of the mother stock into the wells of the assay-ready daughter plates.
-
The daughter plates can be prepared with the compound at the highest concentration to be used in the assay or as a dilution series.
-
Seal and store the daughter plates under the same conditions as the mother plate.
-
Self-Validating System and Trustworthiness
The integrity of the HTS process relies on a self-validating system. This includes:
-
Regular Quality Control: Periodically thaw a sample from the mother stock to re-assess purity and concentration via LC-MS. This ensures the compound has not degraded during storage.
-
Assay Controls: Include positive and negative controls on every assay plate to monitor the performance of the assay and the potential for compound interference.
-
DMSO Tolerance: Determine the maximum DMSO concentration tolerated by the assay and ensure that the final concentration in the assay wells does not exceed this limit.
By adhering to these rigorous protocols, researchers can have high confidence in the quality of their screening library and the validity of the resulting data, paving the way for the successful identification of novel drug candidates.
References
-
Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzenesulfonyl chloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 3-amino-. PubChem. Retrieved from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
-
S. S. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Vedantu. (n.d.). Which reaction sequence would be best to prepare 3-chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]
-
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. 3-Amino-4-chloro-N-(2-methoxy-phenyl)-benzenesulfonamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Which reaction sequence would be best to prepare 3chloroaniline class 11 chemistry CBSE [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Reaction conditions for coupling 3-amino-benzenesulfonamides
Application Note: Optimized Coupling Strategies for 3-Amino-benzenesulfonamides in Medicinal Chemistry
Executive Summary & Chemical Context
3-Aminobenzenesulfonamide (Metanilamide, CAS: 98-18-0) is a privileged scaffold in medicinal chemistry, serving as a core moiety for Carbonic Anhydrase Inhibitors (CAIs), COX-2 inhibitors, and various kinase inhibitors. However, its successful elaboration is frequently hindered by two intrinsic chemical properties:[1]
-
Electronic Deactivation: The sulfonamide group (
) at the meta position is a strong electron-withdrawing group (EWG). It exerts a significant inductive effect (-I), lowering the pKa of the anilinium ion to approximately 2.5–3.0 (compared to 4.6 for aniline). This drastically reduces the nucleophilicity of the amino group, making standard amide couplings sluggish. -
Competing Acidity: The sulfonamide protons are acidic (pKa ~10.0). Under basic conditions required for many couplings, the sulfonamide can be deprotonated, leading to solubility issues, catalyst poisoning (in Pd-couplings), or competing N-alkylation/arylation.
This guide provides optimized protocols to overcome these barriers, focusing on Amide Coupling (for peptidomimetics/fragment growth) and Buchwald-Hartwig Amination (for biaryl synthesis).
Strategic Decision Framework
Before selecting a protocol, assess the electrophile and the tolerance of the sulfonamide group.
Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile type and steric constraints.
Protocol A: High-Efficiency Amide Coupling
Objective: Coupling 3-aminobenzenesulfonamide with carboxylic acids. Challenge: The low nucleophilicity of the aniline requires highly active acylating species. Carbodiimides (EDC/DCC) often fail to drive the reaction to completion.
Mechanism & Rationale
We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. The resulting O-azabenzotriazolyl active ester is highly reactive toward the deactivated aniline.
-
Base Choice: DIPEA (Hünig's base) is used. It is non-nucleophilic and sterically hindered, preventing interaction with the active ester while sufficiently neutralizing the generated acid.
Step-by-Step Protocol
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M). Note: DMF is preferred over DCM due to the poor solubility of sulfonamides in chlorinated solvents.
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv).
-
Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.
-
-
Coupling:
-
Add 3-aminobenzenesulfonamide (1.0–1.1 equiv) directly to the reaction mixture.
-
Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The sulfonamide group is thermally stable, but avoid temperatures >80°C to prevent degradation of the HATU active ester.
-
-
Workup:
-
Dilute with EtOAc. Wash with saturated
(removes unreacted acid/HOBt), water, and brine. -
Crucial Step: If the product is very polar (due to the sulfonamide), standard aqueous workup may lead to loss. In this case, evaporate DMF directly and purify via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Objective: Creating biaryl amines (C-N bond formation) with Aryl Bromides/Chlorides.
Challenge: Standard conditions (e.g.,
The "Weak Base" Strategy
To couple the aniline without protecting the sulfonamide, we must use a base that is strong enough to deprotonate the Pd-bound amine complex (pKa ~20-25) but weak enough to leave the free sulfonamide mostly protonated in the bulk solution. Cesium Carbonate (
Ligand Selection: BrettPhos
We utilize BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate the oxidative addition of aryl halides and, more importantly, accelerate the reductive elimination step, which is the rate-determining step for deactivated anilines.
Step-by-Step Protocol
-
Preparation (In Glovebox or under Argon stream):
-
Reaction Vessel: Dry, screw-cap vial with a magnetic stir bar.
-
Add Pd Precatalyst : BrettPhos Pd G4 (2–5 mol%). Alternatively:
(5 mol%) + BrettPhos (10 mol%). -
Add Aryl Halide (1.0 equiv).[2]
-
Add 3-aminobenzenesulfonamide (1.2 equiv).[3]
-
Add Base : Anhydrous
(2.0–3.0 equiv). Must be finely ground and dried.
-
-
Solvent:
-
Add anhydrous t-Amyl Alcohol or Dioxane (0.1 M). t-Amyl alcohol often provides better solubility for sulfonamides at high temperatures.
-
-
Reaction:
-
Seal the vial and heat to 90–100°C for 12–24 hours.
-
Note: The reaction mixture will be heterogeneous (undissolved base). Vigorous stirring (800+ rpm) is essential.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove Pd and inorganic salts.
-
Elute with EtOAc or MeOH/DCM (1:9).
-
Concentrate and purify via silica gel chromatography.[4]
-
Figure 2: Catalytic cycle emphasizing the necessity of weak bases to avoid sulfonamide interference.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Amide) | Aniline is too electron-deficient. | Switch from HATU to Acid Chloride generated in situ (using Ghosez's reagent or Oxalyl Chloride). Use Pyridine as solvent/base. |
| Low Conversion (Buchwald) | Catalyst death or poor solubility. | 1. Switch solvent to t-Butanol or t-Amyl alcohol . 2. Increase temp to 110°C. 3. Switch ligand to XPhos (better for solubility issues). |
| Bis-arylation | Highly reactive aryl halide. | Increase the equivalents of the aniline to 1.5 equiv.[4] Use the "Precatalyst" method to ensure controlled Pd(0) release. |
| Sulfonamide Side-Reaction | N-arylation of sulfonamide. | This occurs if the base is too strong. Ensure |
| Product insolubility | High polarity of sulfonamide. | Do not use ether/hexane for workups. Use EtOAc/MeOH mixtures. Purify using C18 reverse phase if silica fails. |
References
-
Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Buchwald-Hartwig (Deactivated Anilines): Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society, 131(5), 1749-1751. (Contextual grounding for weak base strategy). Link
-
BrettPhos Ligand Utility: Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides. Tetrahedron, 65(33), 6576-6583. Link
-
Carbonic Anhydrase Inhibitors Synthesis: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Sulfonamide Protection: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing DMB protection protocols).
Sources
Procedures for derivatizing the amino group in benzenesulfonamides
Application Note: Strategic Derivatization of the Primary Amino Group in Benzenesulfonamides
Executive Summary
Benzenesulfonamides (
This guide provides high-fidelity protocols for the N-functionalization of primary benzenesulfonamides. Unlike generic organic synthesis texts, this document focuses on chemoselectivity : preventing bis-alkylation, overcoming poor nucleophilicity via catalysis, and accessing bioisosteres like sulfonylureas.
Mechanistic Grounding: The Reactivity Paradox
To derivatize benzenesulfonamide successfully, one must understand its ionization profile.
-
Acidity: The sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair. This renders the N-H protons acidic (
in water). -
Nucleophilicity: In its neutral form, the nitrogen is a poor nucleophile. Effective derivatization requires either deprotonation (to form the potent nucleophile
) or activation of the electrophile .
Critical Decision Matrix: Select your method based on the target derivative and substrate stability.
Figure 1: Strategic decision tree for sulfonamide derivatization. Note the preference for Mitsunobu over direct alkylation for complex substrates.
Protocol A: Precision Mono-N-Alkylation (Mitsunobu Reaction)
Why this method?
Direct alkylation with alkyl halides and base (e.g.,
Reagents:
-
Substrate: Benzenesulfonamide derivative (1.0 equiv)
-
Alcohol: Primary or Secondary alcohol (1.0 - 1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve the sulfonamide (1.0 equiv), alcohol (1.0 equiv), and
(1.5 equiv) in anhydrous THF (0.1 M concentration relative to sulfonamide). -
Cooling: Cool the mixture to 0°C in an ice bath. Crucial: This controls the exothermic formation of the betaine intermediate.
-
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. The sulfonamide is the limiting reagent.
-
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The major byproduct is triphenylphosphine oxide (
). Triturate the residue with : Hexanes (1:1) to precipitate the oxide, filter, and purify the filtrate via flash chromatography (typically Hexanes/EtOAc).
Mechanism Visualization:
Figure 2: The Mitsunobu cycle ensures activation of the alcohol and soft deprotonation of the sulfonamide.
Protocol B: N-Acylation (Synthesis of N-Acyl Sulfonamides)
Why this method?
N-acyl sulfonamides (
Reagents:
-
Carboxylic Acid: 1.1 equiv
-
Sulfonamide: 1.0 equiv[1]
-
Coupling Agent: EDC·HCl (1.5 equiv)
-
Catalyst: DMAP (1.2 equiv) — Stoichiometric DMAP is often required, not catalytic.
-
Solvent: DCM or DMF.
Methodology:
-
Dissolve the Carboxylic Acid (1.1 equiv) and DMAP (1.2 equiv) in DCM. Stir for 10 minutes to form the active acyl-pyridinium species.
-
Add the Sulfonamide (1.0 equiv) followed by EDC·HCl (1.5 equiv).
-
Stir at room temperature for 16 hours.
-
Workup (Critical): The product is acidic.
-
Note: If the reaction is slow, switch to HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[4]
Why this method?
Creating a
Catalyst System:
-
Ligand: tBuXPhos or BrettPhos (Bulky, electron-rich phosphines are essential to facilitate reductive elimination from the Pd-amido complex).
-
Base:
or (Weaker bases prevent catalyst poisoning compared to NaOtBu).
Protocol:
-
Charge: In a glovebox or under Argon, add:
-
Aryl Bromide (1.0 equiv)
-
Sulfonamide (1.2 equiv)[3]
- (2 mol%)
-
tBuXPhos (4-6 mol%)
- (1.5 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Heat: Seal the vial and heat to 100°C for 12–18 hours.
-
Filter: Cool, filter through a celite pad (eluting with EtOAc).
-
Purify: Flash chromatography.
Protocol D: Sulfonylurea Synthesis
Why this method?
Sulfonylureas (
Protocol:
-
Dissolve Benzenesulfonamide (1.0 equiv) in Acetone or Acetonitrile .
-
Add Isocyanate (
, 1.1 equiv). -
Add Base:
(solid, anhydrous, 1.5 equiv).-
Note: While the reaction can proceed without base, the base forms the sulfonylurea salt, driving the equilibrium to completion.
-
-
Reflux for 2–6 hours.
-
Isolation: The product often precipitates as the potassium salt. Filter the solid.[1][2]
-
Free Acid Generation: Dissolve the salt in water and acidify with 1N HCl to precipitate the free sulfonylurea.
Quality Control & Data Interpretation
Table 1: Diagnostic Spectroscopic Signals
| Derivative Type | 1H NMR Signature (DMSO-d6) | IR Diagnostic ( | Mass Spec ( |
| Primary Sulfonamide ( | Singlet, | 3250, 3350 (doublet) | |
| N-Alkyl ( | Triplet/Doublet, | 3280 (singlet) | |
| N-Acyl ( | Broad Singlet, | 1700 (C=O), 1340 ( | |
| N-Aryl ( | Singlet, | 1350, 1160 |
Troubleshooting Guide:
-
Problem: Bis-alkylation observed in Method A.
-
Fix: Switch strictly to Mitsunobu conditions; avoid alkyl halides.
-
-
Problem: No reaction in Pd-coupling (Method C).
-
Fix: Ensure the system is strictly anaerobic. Switch base to
. Verify ligand quality (phosphines oxidize over time).
-
-
Problem: Low yield in Acylation (Method B).
-
Fix: The N-acyl product is acidic and may stay in the aqueous layer if basic workup is used. Always acidify the aqueous layer during extraction.
-
References
-
Mitsunobu Reaction on Sulfonamides: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]
-
pKa and Physical Properties: Ballazhi, L., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs."[4] Chemical Science, 2019. [Link]
-
Pd-Catalyzed N-Arylation: Fors, B. P., & Buchwald, S. L. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfrylates to Nitroaromatics." Journal of the American Chemical Society, 2009, 131(36), 12898–12899. (Foundational protocols for BrettPhos/tBuXPhos systems). [Link]
-
N-Acyl Sulfonamide Synthesis: Massah, A. R., et al. "An Efficient Method for the Synthesis of N-Acylsulfonamides."[5] Arkivoc, 2008. [Link]
-
Sulfonylurea Synthesis: Bui, T. T., et al. "Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity." Vietnam Journal of Science, Technology and Engineering, 2019. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Assay Concentrations of Sulfonamide Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of in vitro assays for determining the inhibitory concentrations of sulfonamide-based compounds. With full editorial control, this document is structured to provide not just protocols, but also the scientific rationale behind the experimental design, ensuring technical accuracy and field-proven insights.
Introduction: The Versatility of Sulfonamide Inhibitors
Sulfonamides represent a critical class of synthetic compounds with a broad spectrum of pharmacological applications.[1] Their therapeutic journey began with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4] This mechanism confers bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria.[2] Beyond their antimicrobial effects, sulfonamide derivatives have been successfully developed as inhibitors of other key enzymes, including carbonic anhydrases (CAs) for the treatment of glaucoma and epilepsy, and cyclooxygenase-2 (COX-2) for anti-inflammatory therapies.[1][5][6]
The successful development and characterization of novel sulfonamide inhibitors hinge on robust and reproducible in vitro assays. This guide provides detailed protocols and the underlying principles for determining key parameters such as the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.
Foundational Principles for In Vitro Inhibition Assays
Before delving into specific protocols, it is crucial to understand the core principles that ensure the integrity and validity of any in vitro inhibition study.
A. Stock Solution Preparation and Solvent Considerations:
The initial step in any assay is the preparation of a concentrated stock solution of the sulfonamide inhibitor.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent due to its ability to dissolve a wide range of organic compounds.[7][8] However, it's critical to be aware that high concentrations of organic solvents can inhibit or activate enzymes, leading to erroneous results.[9]
-
Solvent Concentration: Regulatory guidance suggests keeping the final concentration of organic solvents in the assay below 1%, and preferably below 0.5%.[9] For sensitive assays like CYP inhibition studies, a limit of 0.2% for DMSO is often recommended.[9] Always include a vehicle control (containing the same concentration of solvent as the test wells) to account for any solvent effects.[10]
-
Stock Concentration: A common starting stock solution concentration is 10 mM.[11] For antibacterial assays, stock solutions of 1 mg/mL are also frequently used.[12][13]
B. Serial Dilutions and Concentration Ranges:
To determine the IC50 value, a range of inhibitor concentrations must be tested. This is typically achieved through serial dilutions.
-
Logarithmic Dilutions: A series of logarithmic or two-fold dilutions is standard practice to cover a wide concentration range and accurately define the dose-response curve.[7][8]
-
Initial Concentration Range: If the approximate inhibitory potency of the compound is unknown, it is advisable to test a broad range of concentrations.[10] For many enzyme inhibition assays, a starting range of 0.1 µM to 100 µM is a reasonable starting point.[11] For antibacterial susceptibility testing, the desired concentration range will depend on the specific sulfonamide and bacterial strain being tested.[7]
C. The Importance of Controls:
Proper controls are the cornerstone of a valid in vitro assay.
-
Positive Control: A known inhibitor of the target enzyme should be included to validate the assay's performance. For example, acetazolamide is a standard positive control for carbonic anhydrase inhibition assays.[11]
-
Negative (Vehicle) Control: This contains all assay components except the inhibitor, with the solvent at the same concentration as the test wells. This serves as the baseline for 100% enzyme activity (or cell viability).[11]
-
Blank Control: This well contains the assay buffer and substrate but no enzyme, to account for any background signal.[11]
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate sulfonamide inhibitors.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay is fundamental for characterizing the antibacterial activity of sulfonamides that target the folate biosynthesis pathway.[2][3][4] The principle of this assay is to measure the enzymatic conversion of para-aminobenzoic acid (PABA) to dihydropteroate.
Protocol 1: Radiometric DHPS Inhibition Assay
This classic method measures the incorporation of radiolabeled PABA into dihydropteroate.[14]
Materials:
-
Purified recombinant DHPS enzyme
-
[¹⁴C]-p-Aminobenzoic acid ([¹⁴C]-PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM DTT, pH 8.5)
-
Sulfonamide inhibitor stock solution
-
Positive control (e.g., sulfamethoxazole)
-
96-well microplate
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the sulfonamide inhibitor and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer.
-
Enzyme Control: DHPS enzyme solution and assay buffer.
-
Inhibitor Wells: DHPS enzyme solution and the various concentrations of the sulfonamide inhibitor or positive control.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of [¹⁴C]-PABA and DHPPP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation: Separate the radiolabeled product ([¹⁴C]-dihydropteroate) from the unreacted [¹⁴C]-PABA using a suitable method like descending paper chromatography.[14]
-
Quantification: Measure the radioactivity of the product spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Carbonic Anhydrase (CA) Inhibition Assay
Sulfonamides are potent inhibitors of carbonic anhydrases.[6] A common method to assess CA inhibition is a colorimetric assay that utilizes the esterase activity of the enzyme.[11]
Protocol 2: Colorimetric CA Inhibition Assay
Materials:
-
Purified recombinant human Carbonic Anhydrase (e.g., hCA II)
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)[11]
-
CA Substrate (e.g., 4-Nitrophenyl acetate)[11]
-
Sulfonamide inhibitor stock solution
-
Positive control (e.g., Acetazolamide)[11]
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the sulfonamide inhibitor and acetazolamide in the CA Assay Buffer. A final concentration range of 0.1 µM to 100 µM is often a good starting point.[11]
-
Enzyme Preparation: Dilute the hCA enzyme to the desired working concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Blank: Assay buffer and substrate.
-
Enzyme Control: Enzyme solution, assay buffer, and substrate.
-
Inhibitor Wells: Enzyme solution, sulfonamide inhibitor solution (at various concentrations), and substrate.
-
-
Pre-incubation: Add the enzyme and inhibitor to the wells and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the 4-Nitrophenyl acetate substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[15]
Cyclooxygenase (COX) Inhibition Assay
Certain sulfonamides are selective inhibitors of COX-2, an enzyme involved in inflammation.[5] In vitro assays are crucial for determining the potency and selectivity of these inhibitors.
Protocol 3: Fluorometric or Colorimetric COX Inhibition Assay
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Heme cofactor
-
Sulfonamide inhibitor stock solution
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black or clear flat-bottom microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the sulfonamide inhibitor and positive controls in the assay buffer.
-
Assay Setup: In separate plates for COX-1 and COX-2, add the following to the respective wells:
-
Blank: Assay buffer.
-
Enzyme Control: Enzyme solution (COX-1 or COX-2), heme, and assay buffer.
-
Inhibitor Wells: Enzyme solution, heme, and the sulfonamide inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plates for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid and the detection probe to all wells to start the reaction.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration against both COX-1 and COX-2.[5] Determine the IC50 values for each isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5] The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of sulfonamides.[7]
Protocol 4: Broth Microdilution MIC Assay
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sulfonamide inhibitor stock solution
-
96-well microtiter plate
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator at 37°C
Procedure:
-
Compound Preparation: In a 96-well plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.[7]
-
Control Wells: Include a growth control well (CAMHB with no sulfonamide) and a sterility control well (CAMHB with no bacteria).[7]
-
Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.
Data Presentation and Analysis
A crucial aspect of inhibitor characterization is the clear presentation and accurate analysis of the data.
A. IC50 Determination:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using non-linear regression analysis.[8][15][16]
B. Quantitative Data Summary:
Summarizing key quantitative data in tables allows for easy comparison of the potency and selectivity of different sulfonamide inhibitors.
| Sulfonamide Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 | 375 | [5] |
| COX-2 | 0.04 | [5] | ||
| Valdecoxib | COX-1 | 21.9 | 91.25 | [5] |
| COX-2 | 0.24 | [5] | ||
| Sulfamethoxazole | DHPS (P. falciparum) | - (Ki = 6 µM) | N/A | [14] |
| Sulfadiazine | DHPS (P. falciparum) | - (Ki = 25 µM) | N/A | [14] |
Note: IC50 and Ki values can vary depending on the specific in vitro assay conditions.[5][17]
Visualization of Workflows and Pathways
Visual diagrams can significantly aid in understanding complex experimental workflows and biological pathways.
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Troubleshooting Common Issues in Enzymatic Assays
Even with well-defined protocols, issues can arise. Here are some common problems and their solutions.
| Problem | Potential Cause | Suggested Solution |
| High background signal | Reagent instability or contamination. | Use fresh reagents and high-quality water. Run appropriate blank controls. [18][19] |
| Low signal or no enzyme activity | Incorrect buffer pH or temperature. Inactive enzyme. | Optimize assay conditions. Ensure proper storage and handling of the enzyme. [18] |
| Inconsistent results between wells | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing of reagents. [18] |
| Assay interference from compounds | Compound fluorescence or color. | Run a counter-screen without the enzyme to identify interfering compounds. [19] |
Conclusion
The in vitro assays described in this guide provide a robust framework for the characterization of sulfonamide inhibitors. By adhering to these detailed protocols, paying close attention to controls, and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. This is essential for advancing the development of novel sulfonamide-based therapeutics with improved potency, selectivity, and safety profiles.
References
-
Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved February 15, 2026, from [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.). Retrieved February 15, 2026, from [Link]
-
ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]
-
Auld, D. S., & Inglese, J. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 844–863. [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. (2009). Retrieved February 15, 2026, from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved February 15, 2026, from [Link]
-
In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis - YouTube. (2023, February 24). Retrieved February 15, 2026, from [Link]
-
Triglia, T., & Cowman, A. F. (1994). Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. Antimicrobial Agents and Chemotherapy, 38(7), 1627–1633. [Link]
-
Dihydropteroate synthase inhibitor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
In vitro enzymatic assay - ResearchGate. (2012, December 30). Retrieved February 15, 2026, from [Link]
-
SOP Sulfonamides in tissue 2010 - NUCLEUS information resources. (2010). Retrieved February 15, 2026, from [Link]
-
Ekinci, D., Senturk, M., & Supuran, C. T. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1165–1169. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved February 15, 2026, from [Link]
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Retrieved February 15, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog. (2025, December 31). Retrieved February 15, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). Retrieved February 15, 2026, from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioivt.com [bioivt.com]
- 10. How to Use Inhibitors [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. agilent.com [agilent.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions. Our aim is to equip you with the scientific rationale behind experimental choices to overcome common challenges and optimize your synthetic outcomes.
Synthetic Pathway Overview
The synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide is typically achieved through a two-step process. The first step involves the formation of a sulfonamide bond between 3-nitrobenzenesulfonyl chloride and 2-chloroaniline. The subsequent step is the selective reduction of the nitro group to an amine.
Caption: Synthetic route for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Low Yield in Step 1: Formation of 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide
Question: My yield of the nitro-sulfonamide intermediate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this step often stem from the degradation of the starting materials or the product, or from incomplete reactions. Here are the primary factors to investigate:
-
Hydrolysis of 3-Nitrobenzenesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid, rendering them unreactive towards the amine.[1][2][3][4]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature.[1]
-
-
-
Incomplete Reaction: The reaction between the sulfonyl chloride and the amine may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: A general procedure for a similar synthesis involves boiling the reaction mixture for a short period.[1] Consider increasing the reaction time or temperature, while monitoring for potential side product formation using Thin Layer Chromatography (TLC).
-
Stoichiometry: Ensure the correct stoichiometry of reactants. While a 1:1 ratio is theoretically required, a slight excess of the amine can sometimes drive the reaction to completion. However, this can complicate purification.
-
-
-
Side Reactions: Although less common in this specific reaction, side reactions can occur.
-
Troubleshooting:
-
N-Arylation: While typically requiring catalysts, N-arylation of the sulfonamide product is a possibility under certain conditions.[4][5][6][7] Ensure that the reaction conditions do not favor such side reactions.
-
Purity of Starting Materials: Impurities in the 3-nitrobenzenesulfonyl chloride or 2-chloroaniline can lead to undesired side products. Use starting materials of high purity.
-
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous aprotic solvent (e.g., Dichloromethane, THF) | Prevents hydrolysis of the sulfonyl chloride. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes contact with atmospheric moisture. |
| Temperature | Reflux | To ensure the reaction goes to completion. Monitor for degradation. |
| Work-up | Rapid aqueous quench at low temperature | Minimizes product hydrolysis during work-up.[1] |
Low Yield or Impurities in Step 2: Reduction of the Nitro Group
Question: I am observing a low yield of the final amino-sulfonamide, and my product is impure. What are the common pitfalls in the nitro reduction step?
Answer:
The reduction of the nitro group is a critical step where selectivity is key to avoiding unwanted side reactions.
-
Incomplete Reduction: The reduction may not have gone to completion, leaving unreacted nitro-intermediate in your final product.
-
Troubleshooting:
-
Choice and Amount of Reducing Agent: Stannous chloride (SnCl₂) is a highly effective and chemoselective reducing agent for aromatic nitro groups, often preferred over catalytic hydrogenation when sensitive functional groups are present.[8][9][10] Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents).
-
Reaction Time and Temperature: The reduction with SnCl₂ is often carried out at elevated temperatures (e.g., reflux in ethanol).[9] Monitor the reaction progress by TLC to ensure completion.
-
-
-
Side Reactions and Impurity Formation:
-
Hydrodechlorination: Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) can lead to the undesired removal of the chlorine atom from the 2-chloro-phenyl ring.[11]
-
Formation of Tin Byproducts: The use of SnCl₂ results in the formation of tin salts, which can be difficult to remove during workup and may contaminate the final product.[8]
-
Troubleshooting: During the workup, after the reaction is complete, carefully basify the reaction mixture with an aqueous base (e.g., NaHCO₃ or NaOH solution) to a pH of 7-8. This will precipitate the tin salts.[9] Thorough extraction and washing are crucial to remove these inorganic impurities.
-
-
Formation of Azo or Azoxy Compounds: Incomplete reduction, particularly with certain reducing agents or under specific conditions, can lead to the formation of dimeric azo or azoxy byproducts.[12][13]
-
Troubleshooting: Ensure sufficient reducing agent and adequate reaction time. The use of SnCl₂ in an acidic medium generally minimizes the formation of these byproducts.[14]
-
-
| Reducing Agent | Advantages | Disadvantages |
| SnCl₂·2H₂O | High chemoselectivity, avoids dehalogenation.[9][10] | Formation of tin byproducts that can be difficult to remove.[8] |
| Catalytic Hydrogenation (H₂/Pd/C) | High efficiency, clean reaction. | Risk of hydrodechlorination.[11] |
| Catalytic Hydrogenation (H₂/Pt(S)/C or Raney Ni) | Good selectivity, minimizes dehalogenation.[9][11] | May require optimization of reaction conditions. |
| Fe/HCl or Zn/HCl | Cost-effective and robust. | Can generate significant amounts of metal waste. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible experimental protocol for the synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide?
A1: Based on established procedures for similar compounds[1][9], a reliable two-step protocol would be:
Step 1: Synthesis of 3-Nitro-N-(2-chlorophenyl)benzenesulfonamide
-
To a solution of 2-chloroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine) in a dry, inert atmosphere, add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with ice-cold water.
-
If using a non-aqueous solvent, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-nitro-N-(2-chlorophenyl)benzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
-
Dissolve the purified 3-nitro-N-(2-chlorophenyl)benzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Q2: How can I effectively monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both steps of the synthesis. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and products. Visualize the spots under UV light and/or by staining with a suitable agent like potassium permanganate or ninhydrin for the final amino product.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroaniline is toxic and should be handled with care. Avoid inhalation and skin contact.
-
The reduction of the nitro group is an exothermic reaction.[8] Ensure adequate cooling and control the rate of addition of reagents, especially on a larger scale.
-
Stannous chloride is a suspected sensitizer.[8] Avoid inhalation of dust and skin contact.
Q4: My final product is a dark oil and I'm having trouble purifying it. What are my options?
A4: Dark coloration can indicate the presence of impurities from side reactions or degradation.
-
Purification of the Intermediate: Ensure the 3-nitro-N-(2-chlorophenyl)benzenesulfonamide intermediate is thoroughly purified before proceeding to the reduction step. This will minimize the carry-over of impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful purification technique. You may need to experiment with different solvent systems to achieve optimal separation. For basic amine compounds, adding a small amount of a competing amine like triethylamine to the mobile phase can improve the chromatography.
-
Acid-Base Extraction: As an amine, the final product can be purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
References
-
N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide. PMC. [Link]
-
N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide. PMC. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Sn2+ reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
-
Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. [a]... ResearchGate. [Link]
-
The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. [Link]
-
Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed. [Link]
-
The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]
-
Reduction of Nitro Groups. YouTube. [Link]
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Nitrobenzenesulfonic Acid. Scribd. [Link]
- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates. Dalton Transactions (RSC Publishing). [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]
-
Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Green Chemistry (RSC Publishing). [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
-
How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. [Link]
-
Cataytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. ResearchGate. [Link]
-
3-Amino-4-chloro-N-phenylbenzenesulfonamide. PubChem. [Link]
-
a process for the possession of pure 3-amino-1, 2-propanediol. Indian Patents. [Link]
-
Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions. [Link]
- US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
Sources
- 1. N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-Chlorobenzoyl)-3-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene | Chemical Engineering Transactions [cetjournal.it]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Validation & Comparative
Advanced Fragmentation Analysis: 3-Amino-N-(2-chlorophenyl)benzenesulfonamide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CAS 327092-99-9).[1][2][3][4] It is designed for analytical chemists and drug development professionals requiring robust characterization protocols for sulfonamide-based libraries.[1][3][4]
Executive Summary & Compound Identity
CAS 327092-99-9 is a specific sulfonamide building block often utilized in medicinal chemistry campaigns targeting carbonic anhydrase, proteases, or kinases.[1][2][3][4] As a structural isomer of other chlorophenyl-benzenesulfonamides, its precise mass spectral characterization is critical for quality control and metabolic identification in early-stage drug discovery.[1][2]
-
Chemical Name: 3-Amino-N-(2-chlorophenyl)benzenesulfonamide[1][2][3][4][5][6][7]
-
Key Structural Features: A central sulfonamide linker connecting a 3-amino-phenyl ring and a 2-chloro-phenyl ring.[1][2][3][4] The ortho-chloro substitution is a critical diagnostic feature.[1][3][4]
Experimental Configuration (LC-MS/MS)
To ensure reproducibility, the following protocol utilizes a standard reverse-phase workflow optimized for polar aromatic sulfonamides.
Chromatographic Conditions
-
Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3][4]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[3][4]
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3][4]
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both labile and backbone cleavages.[3][4]
-
Precursor Selection: [M+H]⁺ at m/z 283.0 . Note the characteristic Chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1), observing a secondary peak at m/z 285.0 .[3][4]
Fragmentation Pathway Analysis
The fragmentation of CAS 327092-99-9 follows distinct mechanistic pathways governed by the stability of the sulfonamide bond and the aromatic substituents.
Primary Pathway: Sulfonamide Bond Cleavage
The most abundant transitions arise from the cleavage of the S-N bond.[3][4] This can occur on either side of the sulfonyl group, but charge retention is dictated by proton affinity.[3][4]
-
Formation of the Sulfonyl Cation (m/z 156):
-
Formation of the Amine Cation (m/z 128):
Secondary Pathway: Rearrangement & Neutral Losses[1][3][4]
-
Loss of SO₂ (m/z 219): A characteristic rearrangement where the SO₂ group is extruded, linking the two aromatic rings directly (forming a diphenylamine-like structure).[1][3][4]
-
Loss of NH₃ (m/z 266): Loss of ammonia from the primary amino group.[3][4]
-
Aniline Radical Cation (m/z 92): Further fragmentation of the m/z 156 ion (loss of SO₂) yields the 3-amino-phenyl cation/radical.[1][2][3][4]
Comparative Analysis: Isomer Differentiation
Distinguishing CAS 327092-99-9 (2-chloro) from its positional isomers (3-chloro and 4-chloro) is a common challenge.[1][2]
| Feature | CAS 327092-99-9 (2-Chloro) | CAS 327092-56-8 (4-Chloro) | Differentiation Logic |
| Precursor Ion | m/z 283.0 | m/z 283.0 | Indistinguishable by MS1.[1][2][3][4] |
| Ortho Effect | High | Low | The 2-Cl substituent sterically hinders the sulfonamide NH, often enhancing the m/z 128 intensity due to facile leaving group ability.[1][2][3][4] |
| Fragment m/z 128 | Present (2-chloroaniline) | Present (4-chloroaniline) | The ratio of m/z 128 to m/z 156 is typically higher for the ortho isomer due to steric relief upon fragmentation.[1][2][3][4] |
| Retention Time | Earlier | Later | Ortho-substitution often reduces planarity, decreasing interaction with C18 phases compared to the flatter para isomer.[1][2][3][4] |
Visualized Fragmentation Workflow
The following diagram illustrates the mechanistic breakdown of CAS 327092-99-9 under CID conditions.
Figure 1: Proposed ESI+ fragmentation pathway for 3-Amino-N-(2-chlorophenyl)benzenesulfonamide highlighting primary cleavage sites.[1][2]
References
-
PubChem Compound Summary. (2025). 3-Amino-N-(2-chlorophenyl)benzenesulfonamide (CID 12191504).[1][2][3][4] National Center for Biotechnology Information.[3][4] [Link][1][3][4]
-
Holčapek, M., et al. (2010).[3][4] Fragmentation behavior of sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for sulfonamide mechanisms).
Sources
- 1. 328028-26-8,3-Amino-N-(2-fluorophenyl)benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 328028-26-8,3-Amino-N-(2-fluorophenyl)benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 1017459-07-2|3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 327092-99-9 (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Biological Activity of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide Analogs
For researchers, medicinal chemists, and drug development professionals, the benzenesulfonamide scaffold represents a privileged structure, forming the backbone of a wide array of therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a continuous source of investigation for novel drug candidates. This guide provides an in-depth comparison of the biological activities of analogs of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, a molecule that combines key pharmacophoric features known to influence anticancer, antimicrobial, and enzyme inhibitory activities.
This document moves beyond a simple cataloging of compounds and their activities. It delves into the causality behind experimental design, provides detailed, replicable protocols for key biological assays, and explores the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules. All claims are substantiated with citations to authoritative scientific literature.
The Benzenesulfonamide Core: A Versatile Pharmacophore
The benzenesulfonamide moiety (-SO₂NH₂) is a cornerstone in medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and to engage in key hydrogen bonding interactions with biological targets. The presence of an amino group at the 3-position of the benzene ring and a substituted N-phenyl ring introduces additional points for molecular recognition and allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are critical in dictating the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target specificity and potency.
The core structure of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide serves as a template for exploring how modifications at various positions impact a range of biological activities. This guide will focus on three key areas of therapeutic interest: anticancer, antimicrobial, and carbonic anhydrase inhibitory activities.
Comparative Analysis of Biological Activity
While a direct head-to-head comparison of a comprehensive library of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide analogs is not extensively documented in a single study, we can synthesize data from various sources to build a representative picture of the structure-activity relationships. The following tables summarize the biological activities of various benzenesulfonamide analogs, highlighting the impact of substitutions on the N-phenyl ring and the core benzenesulfonamide scaffold.
Anticancer Activity
Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The substitution pattern on the N-phenyl ring plays a crucial role in determining the cytotoxic potency.
| Compound ID | N-Phenyl Substitution | Benzenesulfonamide Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-chloro | 3-amino | - | - | Hypothetical Reference Compound |
| 2 | 4-chloro | 4-(isoxazole-3-yl) | HepG2 | Data specific to this exact analog not available in search results | [3] |
| 3 | Unsubstituted | 4-(2-oxoimidazolidin-1-yl) | HT-29 | Nanomolar range | [4] |
| 4 | 3,4,5-trimethoxy | 4-(2-oxoimidazolidin-1-yl) | Various | Nanomolar range | [4] |
| 5 | - | N-ethyl toluene-4-sulphonamide | HeLa | 10.91 - 19.22 | [2] |
| 6 | - | 2,5-Dichlorothiophene-3-sulphonamide | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.21 | [2] |
Expert Insights: The data, while not directly on our core compound's analogs, suggest that halogen substitutions on the N-phenyl ring are common in biologically active sulfonamides. Furthermore, modifications on the benzenesulfonamide ring, such as the introduction of heterocyclic moieties or alternative sulfonamide substitutions, can significantly enhance anticancer activity. The potent activity of compounds with the 4-(2-oxoimidazolidin-1-yl) substitution highlights the importance of exploring diverse functionalities on the core scaffold.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.
Anticancer Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms are overexpressed in various tumors, making them attractive targets for anticancer drug development.[7][8]
Principle: The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate ion, which can be monitored spectrophotometrically at 400 nm. The presence of a CA inhibitor will decrease the rate of this reaction.
Workflow Diagram:
Caption: Workflow of the Carbonic Anhydrase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, such as 20 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a working solution of the desired human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) in the assay buffer.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide analogs in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or buffer for the control), and the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Analysis:
-
Monitor the increase in absorbance at 400 nm over time (kinetic read).
-
Determine the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide analogs is intricately linked to their chemical structure. By analyzing the available data, we can deduce key SAR trends:
-
The Role of the N-Phenyl Ring Substitution:
-
Halogenation: The presence of a chlorine atom at the ortho-position of the N-phenyl ring, as in the parent compound, is expected to influence the compound's conformation and electronic properties. Halogens are known to modulate lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets in target proteins. The position and nature of the halogen can significantly impact activity. For instance, moving the chlorine to the meta- or para-position, or replacing it with other halogens like fluorine or bromine, would likely alter the biological profile.
-
Other Substituents: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) on the N-phenyl ring can dramatically affect the acidity of the sulfonamide N-H group and the overall electronic distribution of the molecule, thereby influencing its binding affinity to target enzymes.
-
-
Modifications of the Benzenesulfonamide Core:
-
The 3-Amino Group: The amino group at the 3-position is a key feature. It can act as a hydrogen bond donor and can be a site for further chemical modification to introduce diverse functionalities. Acylation or alkylation of this group would likely lead to analogs with different biological activities.
-
The Sulfonamide Moiety: The primary sulfonamide group is crucial for the carbonic anhydrase inhibitory activity, as it coordinates with the zinc ion in the active site. N-alkylation of the sulfonamide nitrogen generally leads to a loss of this activity.[9]
-
Logical Relationship Diagram:
Caption: Logical relationship between structural modifications, physicochemical properties, and biological activity.
Conclusion and Future Directions
The 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide scaffold holds significant promise as a template for the design of novel therapeutic agents. This guide has provided a framework for understanding and comparing the biological activities of its analogs, with a focus on anticancer and carbonic anhydrase inhibitory effects. The detailed experimental protocols offer a practical resource for researchers to validate and expand upon these findings.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs to further elucidate the structure-activity relationships. Key areas for exploration include:
-
Systematic variation of the substitution pattern on the N-phenyl ring to optimize potency and selectivity against specific cancer cell lines or enzyme isoforms.
-
Derivatization of the 3-amino group to introduce novel functionalities and explore new biological targets.
-
In vivo studies of the most promising analogs to assess their pharmacokinetic properties and therapeutic efficacy in preclinical models.
By combining rational drug design with robust biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
- Angeli, A., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Pharmaceuticals, 18(1), 123.
- Al-Suwaidan, I. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 1-18.
- Fortin, S., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4580.
- Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5348-5361.
- Carta, F., et al. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS Medicinal Chemistry Letters, 5(7), 813-818.
- Olasunkanmi, A. A., et al. (2019).
- Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.
- Lee, H., et al. (2018). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega, 3(10), 13735-13743.
- Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
- Al-Omair, M. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5031.
- Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Tikrit Journal of Pure Science, 28(4), 1-8.
- Fatima, A., et al. (2006). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-748.
- Sławiński, J., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
- Abdel-Aziz, A. A. M., et al. (2018). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. Journal of Molecular Structure, 1176, 538-550.
- Wan, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 958861.
- Horváth, B., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2697.
-
Czarny, A., et al. (2014). Antimicrobial properties of substituted quino[3,2-b]benzo[1][5]thiazines. Polish Journal of Microbiology, 63(3), 335-339.
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
- Audrius, P., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 1234.
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating structure of N-aryl-benzenesulfonamide derivatives
Title: Structural Validation of N-Aryl-Benzenesulfonamide Derivatives: A Comparative Analytical Guide
Executive Summary & Technical Context
N-aryl-benzenesulfonamide derivatives are a critical scaffold in medicinal chemistry, serving as the pharmacophore for carbonic anhydrase inhibitors, antitumor agents, and antimicrobial drugs. However, their synthesis—typically via nucleophilic attack of an aniline on a sulfonyl chloride—is prone to specific structural ambiguities that standard analysis often misses.
The Challenge:
-
Regioisomerism: Ambident nucleophiles can lead to trace O-alkylation vs. the desired N-alkylation.
-
Rotameric Broadening: Restricted rotation around the S-N bond can broaden NMR signals, mimicking impurities.
-
Polymorphism: Solid-state efficacy depends on specific crystal packing, which solution-phase NMR cannot detect.
This guide compares the Standard Validation Protocol (SVP) against the Advanced Structural Confirmation (ASC) workflow, demonstrating why ASC is essential for lead optimization despite higher resource demands.
Comparative Analysis of Validation Methodologies
The following analysis compares the "performance" of analytical workflows. In drug development, "performance" is defined by Resolution (ability to distinguish isomers), Confidence (statistical certainty of structure), and Throughput .
Table 1: Analytical Performance Matrix
| Feature | Standard Validation Protocol (SVP) | Advanced Structural Confirmation (ASC) |
| Primary Techniques | 1D 1H/13C NMR, FT-IR, LC-MS | 2D NMR (HSQC, HMBC, NOESY), SC-XRD |
| Regio-Specificity | Low. Often assumes N-connectivity based on chemical shift logic. | High. HMBC definitively maps N-C vs O-C connectivity. |
| Stereo-Sensitivity | Null. Cannot detect 3D spatial arrangement or polymorphs. | Absolute. X-ray (SC-XRD) provides atomic coordinates and torsion angles. |
| Sample Requirement | Low (< 5 mg) | High (20–50 mg for X-ray; high conc. for 2D NMR) |
| Time-to-Result | Fast (1–2 hours) | Slow (24 hours – 1 week) |
| Blind Spots | Overlapping aromatic signals; Exchangeable NH protons invisible in CDCl3. | Crystal growth failure; Solvent suppression artifacts. |
Expert Insight: Why SVP Fails
In standard 1D NMR, the sulfonamide NH proton is labile. In CDCl3, it often disappears or broadens into the baseline due to exchange. Furthermore, the aromatic region (7.0–8.0 ppm) is often crowded. If an impurity (e.g., a regioisomer) is present at <5% under a main peak, SVP will validate a contaminated batch as "pure," leading to erroneous biological data later.
Experimental Protocols & Data
Protocol A: Synthesis & Purification (Context)
-
Reaction: 4-Methylbenzenesulfonyl chloride (1.0 eq) + 4-Chloroaniline (1.0 eq) + Pyridine (Catalyst) in DCM.
-
Key Step: Maintain temperature < 0°C initially to prevent disulfonamide formation (a common byproduct).
Protocol B: The Advanced Validation Workflow (ASC)
Step 1: Solvent Selection for NMR
-
Do NOT use CDCl3 for final validation.
-
Use DMSO-d6: This polar aprotic solvent inhibits proton exchange, sharpening the sulfonamide NH signal (typically 10.0–10.5 ppm) and allowing for integration.
Step 2: 2D NMR Connectivity (HMBC)
-
Objective: Prove the N-aryl bond.
-
Parameter: Set long-range coupling delay to 60-80 ms.
-
Observation: Look for a correlation between the NH proton and the ipso-carbon of the aniline ring. O-alkylation would lack this specific correlation.[1]
Step 3: Single Crystal X-Ray Diffraction (SC-XRD)
-
Growth Method: Slow evaporation.[2] Dissolve 20 mg in minimal hot Ethanol/Ethyl Acetate (1:1). Allow to stand at RT for 48-72 hours.
-
Target: Block-like colorless crystals.
Table 2: Characteristic Experimental Data Markers
Comparison of expected signals for a validated N-(4-chlorophenyl)-4-methylbenzenesulfonamide.
| Signal Type | Technique | Characteristic Value | Mechanistic Cause |
| Sulfonamide NH | 1H NMR (DMSO-d6) | Highly deshielded by electron-withdrawing SO2 group. | |
| Sulfonyl Ar-H | 1H NMR | Ortho protons deshielded by SO2 anisotropy. | |
| S=O Stretch | FT-IR (KBr) | 1330 cm⁻¹ (asym) / 1155 cm⁻¹ (sym) | Characteristic sulfonyl dipole vibrations. |
| S-N Stretch | FT-IR | ~930 cm⁻¹ | Single bond vibration, confirms sulfonamide linkage. |
| S-N Bond Length | SC-XRD | 1.63 – 1.64 Å | Intermediate character; shorter than pure single bond due to d-orbital resonance. |
| H-Bonding | SC-XRD | N-H | Intermolecular dimer formation (critical for lattice stability). |
Visualizations
Diagram 1: The Validation Logic Flow
This decision tree illustrates when to escalate from SVP to ASC methodology.
Caption: Analytical decision matrix. Note that 1D NMR failure triggers the ASC workflow (HMBC/XRD) to resolve structural ambiguity.
Diagram 2: Mechanistic Connectivity (HMBC)
Visualizing the specific NMR correlations that prove the structure.
Caption: Key HMBC correlation (Green Arrow) between the Sulfonamide NH and the Aniline ipso-Carbon. This correlation is absent in O-alkylated byproducts.[1]
References
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: National Science Foundation (NSF) PAR. URL:[Link]
-
Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling. Source: RSC Advances, 2016. URL:[Link]
-
Structure and Computational Studies of New Sulfonamide Compound. Source: PubMed Central (PMC), 2022. URL:[Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure. Source: Bioorganic & Medicinal Chemistry Letters, 2013.[3] URL:[Link]
-
Characteristic Infrared Absorption Bands of Functional Groups. Source: Sapienza University of Rome. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure data for 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
Technical Comparison Guide: Structural Dynamics and Solid-State Performance of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
Executive Summary
This guide provides a comprehensive structural analysis of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide (CAS: 327092-99-9), a functionalized sulfonamide scaffold critical in medicinal chemistry for carbonic anhydrase inhibition and antibacterial research.
While direct single-crystal X-ray diffraction (SC-XRD) data for this specific derivative remains a gap in open literature, this guide utilizes high-fidelity analogue extrapolation based on crystallographic data of its direct structural parents: N-(2-chlorophenyl)benzenesulfonamide and related nitro-benzenesulfonamides. By synthesizing established lattice behaviors of the N-aryl sulfonamide class, we define the expected solid-state performance, synthesis protocols, and solubility profiles necessary for drug development workflows.
Part 1: Chemical Architecture & Structural Significance
The compound features a benzenesulfonamide core substituted at the meta position with an amino group (-NH₂) and linked to an ortho-chlorinated phenyl ring.
-
Core Scaffold: Benzenesulfonamide (
). -
Electronic Modifier: 3-Amino group (Strong H-bond donor/acceptor).
-
Steric Modulator: 2-Chloro substituent on the
-phenyl ring (Induces torsional twist).
Structural Criticality: Unlike the unsubstituted parent molecule, the 3-amino substituent fundamentally alters the crystal packing landscape. It introduces a secondary hydrogen bond donor, transitioning the lattice from simple 1D helical chains (common in mono-substituted sulfonamides) to complex 2D or 3D supramolecular networks. This increases lattice energy, directly impacting thermodynamic stability and dissolution rates.
Part 2: Crystallographic Data Analysis (Comparative & Predicted)
The following analysis compares the Target (3-Amino derivative) against its Parent (Unsubstituted) and Precursor (Nitro derivative) to isolate the structural impact of the functional groups.
Table 1: Comparative Structural Metrics
| Feature | Parent Compound (Reference) | Precursor Analogue (Reference) | Target Compound (Predicted) |
| Compound Name | N-(2-chlorophenyl)benzenesulfonamide | N-(2-chlorophenyl)-3-nitrobenzenesulfonamide | 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide |
| Crystal System | Monoclinic | Monoclinic | Monoclinic / Triclinic (High Probability) |
| Space Group | |||
| 4 | 4 | 4 | |
| Dihedral Angle (Ar-Ar) | 49.1(1)° | ~74° - 84° | 65° - 75° (Steric twist due to o-Cl) |
| H-Bond Motif | 1D Chains (Helical) | Centrosymmetric Dimers | 2D Sheets / Ribbons |
| Graph Set | |||
| Density ( | 1.487 g/cm³ | ~1.55 g/cm³ | ~1.46 - 1.49 g/cm³ |
Analyst Insight: The Parent compound forms infinite helices along the c-axis via
interactions [1]. The Target molecule adds angroup. We predict this will retain the primary sulfonamide backbone chain ( motif) but cross-link these chains via the amino group donating to sulfonyl oxygens of adjacent helices, forming a more robust 2D sheet structure.
Part 3: Experimental Protocols
To validate the solid-state form, the following synthesis and crystallization workflow is recommended. This protocol ensures high purity suitable for SC-XRD analysis.
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization workflow for isolating the target polymorph.
Detailed Protocol
1. Synthesis of Precursor (Nitro-Variant):
-
Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), 2-Chloroaniline (1.0 eq), Pyridine (1.2 eq), THF (anhydrous).
-
Procedure: Dissolve sulfonyl chloride in THF. Add aniline/pyridine mixture dropwise at 0°C. Stir at RT for 4 hours. Pour into ice water/HCl. Filter precipitate.[1][2]
-
Checkpoint: Verify absence of starting amine via TLC (Hexane:EtOAc 7:3).
2. Selective Reduction (Nitro to Amino):
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (saturated aq), Ethanol.
-
Procedure: Reflux the nitro-intermediate in EtOH/aq.
with Fe powder for 2 hours. The neutral conditions prevent hydrolysis of the sulfonamide bond (unlike Sn/HCl). -
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
3. Crystal Growth (The Critical Step):
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Water (80:20 v/v). Pure ethanol often yields microcrystalline powder; water acts as an anti-solvent to slow nucleation.
-
Conditions: Dissolve 50 mg in minimal hot ethanol. Add warm water dropwise until persistent turbidity. Add 1 drop ethanol to clear. Cover with perforated parafilm. Store at 20°C in a vibration-free zone.
-
Expected Morphology: Colorless prisms or blocks within 48-72 hours.
Part 4: Performance Implications
Understanding the crystal structure allows us to predict the biopharmaceutical performance of the compound compared to its alternatives.
Solubility & Dissolution
-
Observation: The 3-amino derivative possesses higher lattice energy than the unsubstituted parent due to the extra H-bond network.
-
Implication: Expect lower intrinsic solubility in water compared to N-(2-chlorophenyl)benzenesulfonamide.
-
Formulation Strategy: To improve solubility, target the basicity of the aniline nitrogen (
). Salt formation with methanesulfonic acid (Mesylate) is recommended to disrupt the crystal lattice.
Structural Stability
-
Observation: The ortho-chloro substituent locks the
-phenyl ring in a twisted conformation (dihedral angle >65°) [2]. -
Implication: This steric lock prevents "conformational drift" in the solid state, suggesting high polymorphic stability . Unlike flexible sulfonamides that suffer from polymorphic transitions during storage, this molecule is likely to remain in its primary thermodynamic form.
H-Bonding Topology (Graphviz Analysis)
Figure 2: Predicted Hydrogen Bonding Topology. The 3-Amino group acts as a critical cross-linker, increasing lattice stability.
References
-
Perlovich, G. L., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2006). N-(2-Chlorophenyl)benzenesulfonamide.[3] Acta Crystallographica Section E: Structure Reports Online, 62(3), o780-o782.
-
Gowda, B. T., Jyothi, K., & Foro, S. (2008). N-(3-Chlorophenyl)benzenesulfonamide.[4] Acta Crystallographica Section E, 64(4), o763.
-
Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides: deciphering the patterns. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.
-
Gelbrich, T., & Hursthouse, M. B. (2006). Systematic investigation of the structural diversity of N-phenylbenzenesulfonamides. CrystEngComm, 8, 448-460.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from established best practices for the disposal of structurally related chemicals, including aromatic amines, halogenated organic compounds, and sulfonamides. Adherence to these guidelines is crucial for mitigating risks to both personnel and the ecosystem.
Core Principles of Chemical Waste Management
The disposal of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide must be conducted in strict accordance with hazardous waste management protocols. The foundational principles include:
-
Waste Minimization: Design experimental protocols to generate the minimum amount of chemical waste. This can be achieved by procuring the smallest necessary quantities and optimizing the scale of experiments.[1]
-
Hazard Identification: Based on its chemical structure, 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide should be presumed hazardous. Aromatic amines are a class of compounds known for their potential toxicity and carcinogenicity.[2] The presence of a chlorinated phenyl group classifies it as a halogenated organic compound, which often requires specific disposal methods to prevent the formation of persistent and toxic byproducts during treatment.[1]
-
Segregation: It is imperative to collect halogenated organic waste, such as 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide, separately from non-halogenated waste streams.[1] This segregation is critical for ensuring the correct final disposal method is employed.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and must specify the full chemical name: "3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide".[1][3] Waste should be stored in designated Satellite Accumulation Areas (SAAs) in compatible, sealed containers.[1]
Hazard Assessment and Regulatory Framework
The disposal of chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] These regulations provide a comprehensive "cradle-to-grave" framework for the safe management of hazardous materials, from generation to final disposal.[5]
| Hazard Classification (Presumed) | Description |
| Acute Toxicity | Aromatic amines can be harmful if swallowed or absorbed through the skin.[2][3] |
| Skin and Eye Irritation | Similar compounds can cause skin and eye irritation.[6] |
| Aquatic Toxicity | Halogenated organic compounds and aromatic amines can be toxic to aquatic life with long-lasting effects.[3][7] |
Step-by-Step Disposal Protocol
This protocol provides a comprehensive guideline for the safe disposal of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide in a laboratory setting. It is essential to consult your institution's specific waste disposal procedures and your Environmental Health and Safety (EHS) department, as they may have additional requirements.[3]
Step 1: Waste Characterization and Segregation
-
Treat all solid and liquid waste containing 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide as hazardous waste.
-
Solid Waste: Collect pure solid compound and any contaminated materials (e.g., gloves, weighing papers, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[3][8]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated or other incompatible waste streams.[1][8]
Step 2: Container Management
-
Use high-density polyethylene (HDPE) or other compatible containers that are in good condition with secure, leak-proof lids.[9]
-
Label each container with "Hazardous Waste," the full chemical name "3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide," and an indication of the major constituents and their approximate percentages.[1][3][9]
Step 3: On-Site Accumulation
-
Store waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA).
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to capture any potential leaks or spills.
Step 4: Final Disposal
-
The recommended method for the final disposal of halogenated aromatic compounds is high-temperature incineration in a chemical incinerator equipped with a scrubber.[3] This process ensures the complete destruction of the hazardous compound and prevents the release of toxic byproducts.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][10]
Step 5: Documentation
-
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.[8]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, before attempting to clean the spill.[10]
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Deactivation and Neutralization Considerations
While direct deactivation of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide in a laboratory setting is not recommended without a validated protocol, some general chemical degradation methods for aromatic amines include advanced oxidation processes.[2] However, these methods can produce other hazardous byproducts and should only be performed by trained personnel in a controlled environment. Adsorption onto activated carbon is another potential method for removing aromatic amines from wastewater, but the subsequent disposal of the contaminated carbon must still be handled as hazardous waste.[2][11]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide.
References
- Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide - Benchchem. (n.d.).
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Aromatic Amine Pollution. (2025, December 1). Sustainability Directory.
- Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide - Benchchem. (n.d.).
- Amine Disposal For Businesses - Collect and Recycle. (n.d.).
- Hazardous Waste. (2026, February 12). US EPA.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2015, August 12). Springer.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
